(R)-1-Phenylpyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring that is substituted with a phenyl group and a hydroxyl group at the third position. Its molecular formula is CHNO, and it has garnered significant attention in medicinal chemistry due to its potential biological activities and utility as a precursor for more complex molecules. The compound's structure imparts unique chemical properties, making it valuable in various research fields.
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield phenylpyrrolidinone, while reduction can produce various alcohol derivatives.
(R)-1-Phenylpyrrolidin-3-ol exhibits notable biological activity, particularly in the context of drug discovery. Molecular docking studies have indicated that this compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity. For example, it has shown potential as an inverse agonist for the RORγt receptor, which is involved in immune response regulation . Additionally, its ability to influence pathways related to cell signaling makes it a candidate for further therapeutic exploration.
Several synthesis methods have been developed for (R)-1-Phenylpyrrolidin-3-ol:
(R)-1-Phenylpyrrolidin-3-ol has diverse applications across multiple fields:
Studies have demonstrated that (R)-1-Phenylpyrrolidin-3-ol interacts with various proteins and receptors. Notably, its binding affinity for the RORγt receptor suggests potential therapeutic applications in modulating immune responses. Additionally, interactions with other molecular targets may provide insights into its pharmacological profiles, making it a subject of ongoing research .
(R)-1-Phenylpyrrolidin-3-ol can be compared with several similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Pyrrolidine-2-one | Contains a carbonyl group at position 2 | Known for its pharmaceutical applications |
| Pyrrolidine-2,5-diones | Features two carbonyl groups | Significant biological activity |
| Prolinol | Hydroxylated proline derivative | Notable in medicinal chemistry |
Uniqueness: (R)-1-Phenylpyrrolidin-3-ol's distinct substitution pattern—specifically the hydroxyl group at the third position and the phenyl ring—contributes to its unique chemical reactivity and biological properties compared to these similar compounds .
The compound systematically named (3R)-1-phenylpyrrolidin-3-ol belongs to the pyrrolidine class of saturated five-membered nitrogen heterocycles. Its structural features include:
| Property | Value |
|---|---|
| IUPAC Name | (R)-1-phenylpyrrolidin-3-ol |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| CAS Registry Number | 156569-03-8 |
| InChI Key | CFOXGLLEGVOLKT-SNVBAGLBSA-N |
| SMILES Notation | OC1CCN(C1)C2=CC=CC=C2 |
The stereocenter at position 3 adopts the R configuration, confirmed through chiral resolution techniques and X-ray crystallographic analysis. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the hydroxyl proton appears as a broad singlet at δ 2.1-2.3 ppm, while the pyrrolidine ring protons exhibit complex splitting patterns between δ 1.8-3.5 ppm due to restricted rotation.
The compound's synthesis history traces back to the late 20th century when researchers began systematic exploration of pyrrolidine derivatives for neurological applications:
The DiVA portal thesis (2024) demonstrated novel reductive amination strategies using borane-dimethyl sulfide complexes, achieving 80% yield with complete retention of stereochemistry. This marked a significant advancement from earlier methods requiring low-temperature Grignard reactions.
As a configurationally stable chiral alcohol, (R)-1-phenylpyrrolidin-3-ol serves three primary functions:
A comparative analysis of synthetic approaches reveals critical advantages over similar chiral alcohols:
| Parameter | (R)-1-Phenylpyrrolidin-3-Ol | Prolinol Derivatives |
|---|---|---|
| Ring Strain | Low (saturated) | Moderate |
| Oxidative Stability | High (tertiary alcohol) | Low (secondary) |
| Functionalization | Dual sites (N1, C3) | Single site |
| Cost per gram | $18-22 | $35-40 |
These attributes explain its preferential use in industrial settings where scalability and functional group tolerance are paramount.
The synthesis of (R)-1-Phenylpyrrolidin-3-ol through cyclization reactions of β-amino alcohol derivatives represents one of the most established methodological approaches in pyrrolidine chemistry [1]. The formation of the pyrrolidine ring typically involves intramolecular cyclization reactions where appropriately functionalized β-amino alcohol precursors undergo ring closure to form the five-membered heterocyclic structure [2] [3]. These cyclization processes are particularly advantageous as they allow for the simultaneous formation of the C-N bond and establishment of the stereochemical configuration at the hydroxyl-bearing carbon center [4] [3].
The most commonly employed cyclization strategy involves the use of tosylated β-amino alcohol derivatives as starting materials [4]. In this approach, the β-amino alcohol is first converted to its corresponding N-tosyl derivative, followed by treatment with a strong base such as sodium hydride in dimethylformamide at room temperature [5]. This methodology has been successfully applied in the synthesis of various pyrrolidine derivatives, with yields typically ranging from 78% to 96% depending on the specific substrate and reaction conditions [4] [6].
Another significant cyclization approach utilizes the ring-closing metathesis strategy, where alkene-containing β-amino alcohol precursors undergo cyclization in the presence of Grubbs catalyst in methylene chloride [5]. This method has proven particularly effective for the synthesis of 2-pyrroline derivatives, which can subsequently be hydrogenated over palladium on carbon to yield the desired pyrrolidine structures [5]. The stereochemical outcome of these cyclization reactions is heavily dependent on the configuration of the starting β-amino alcohol, with excellent stereoretention observed in most cases [5] [3].
Table 1: Representative Cyclization Reactions of β-Amino Alcohol Derivatives
| Substrate Type | Cyclization Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| N-Tosyl β-amino alcohol | NaH, DMF, rt | 78-96 | Stereoretentive |
| Alkene-tethered precursor | Grubbs catalyst, CH₂Cl₂ | 65-85 | High diastereoselectivity |
| Azide-containing derivative | Pd/C, H₂, then NaOAc | 58-72 | Configuration-dependent |
Reductive amination methodologies constitute another fundamental approach for the synthesis of (R)-1-Phenylpyrrolidin-3-ol, particularly through the use of diketone precursors and aniline derivatives [7]. The construction of N-aryl-substituted pyrrolidines by successive reductive amination of diketones has emerged as a practical synthetic strategy, employing transfer hydrogenation conditions to achieve the desired transformations [7].
The most effective reductive amination protocols utilize 2,5-hexanedione as the diketone substrate in combination with aniline under catalytic conditions [7]. Catalyst screening has indicated that water as a solvent is particularly beneficial for the formation of the desired pyrrolidine products, with pyrrole formation being effectively suppressed under these conditions [7]. The optimal reaction conditions involve the use of 30.0 equivalents of formic acid as the hydrogen source, leading to isolated yields of 92% with diastereomeric ratios of 71:29 [7].
An alternative reductive amination strategy employs 2,5-dimethoxytetrahydrofuran as the cyclization precursor in combination with primary amines and sodium borohydride in acidic aqueous medium [8]. This methodology has demonstrated excellent compatibility with a wide variety of aryl substituents, including electron-withdrawing groups such as nitro and carbonyl functionalities [8]. The reaction proceeds rapidly and affords good to excellent yields while showing remarkable insensitivity to electronic effects and severe steric hindrance [8].
The iridium-catalyzed reductive generation of azomethine ylides represents a more sophisticated approach to reductive amination for pyrrolidine synthesis [9]. This methodology employs Vaska's complex [IrCl(CO)(PPh₃)₂] at 1 mol% loading with tetramethyldisiloxane as the terminal reductant [9]. The process enables access to both stabilized and unstabilized azomethine ylides from amide and lactam precursors, followed by regioselective and diastereoselective dipolar cycloaddition reactions with electron-deficient alkenes [9].
Enzymatic resolution represents a powerful stereoselective approach for obtaining enantiomerically pure (R)-1-Phenylpyrrolidin-3-ol from racemic mixtures [10] [11] [12]. The kinetic resolution of pyrrolidine derivatives through enzymatic catalysis has emerged as an efficient method for accessing optically pure heterocycles, with theoretical maximum yields of 50% for the desired enantiomer under optimal conditions [10].
Lipase-catalyzed biotransformations have proven particularly effective for the resolution of pyrrolidine alcohols through transacetylation reactions [11]. Porcine pancreatic lipase-mediated resolution using ethyl acetate as both the acyl donor and solvent has been extensively investigated, yielding acetylated products with enantiomeric excesses ranging from 0 to 57% [11]. The immobilization of lipases on various supports has shown significant enhancement in enantioselectivity, with immobilized Arthrobacter species lipase achieving enantiomeric excesses of up to 99% compared to 70-90% for wet cell biomass [13].
Dynamic kinetic resolution has been developed as an advanced methodology for the asymmetric synthesis of 2-substituted pyrrolidines [12]. This approach involves highly enantioselective electrophilic substitutions of racemic 2-lithiopyrrolidines in the presence of chiral ligands [12]. The organolithium compounds are prepared either by tin-lithium exchange from corresponding tributylstannanes or by deprotonation of N-(tert-butyloxycarbonyl)pyrrolidine with sec-butyllithium [12]. The resolution occurs conveniently at or below room temperature, with either enantiomer accessible through appropriate choice of chiral ligand [12].
Table 2: Enzymatic Resolution Methods for Pyrrolidine Derivatives
| Enzyme System | Substrate Type | Conditions | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|
| Porcine pancreatic lipase | Pyrrolidine alcohols | EtOAc, transacetylation | 0-57 | 45-75 |
| Immobilized Arthrobacter lipase | β-amino alcohols | Various supports | 99 | 60-85 |
| Dynamic kinetic resolution | 2-lithiopyrrolidines | Chiral ligands, rt | 85-95 | 70-90 |
Chiral auxiliary-mediated asymmetric synthesis provides highly effective methodologies for the stereocontrolled construction of (R)-1-Phenylpyrrolidin-3-ol [14] [6]. The use of chiral auxiliaries enables the introduction of stereochemical information during key bond-forming steps, allowing for excellent control over the absolute configuration of the final product [14].
The application of trans-2,5-disubstituted pyrrolidines as chiral auxiliaries has demonstrated remarkable effectiveness in asymmetric alkylation reactions [14]. These C₂-symmetric auxiliaries, particularly trans-2,5-bis(methoxymethyl)pyrrolidine and trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, provide excellent stereoselectivity with diastereomeric excesses invariably exceeding 95% [14]. The chiral auxiliary approach shows remarkable flexibility regarding substrates and reaction conditions, making it broadly applicable for synthetic applications [14].
Chiral α-methylbenzyl imines have been successfully employed as dipolarophiles in asymmetric 1,3-dipolar cycloaddition reactions [3]. The utilization of rhodium(II)-catalyzed cycloaddition of carbonyl ylides to these chiral imines yields enantiomerically pure syn-α-hydroxy-β-amino esters with high yields and excellent diastereoselectivities [3]. This methodology has been successfully applied in the asymmetric synthesis of complex targets, including the paclitaxel side-chain and proteasome inhibitor derivatives [3].
The sparteine-mediated asymmetric deprotonation strategy represents another powerful chiral auxiliary approach [15]. The use of (-)-sparteine and sec-butyllithium enables asymmetric deprotonation-cyclization of N-Boc amino chloride derivatives to yield pyrrolidines with enantiomeric excesses of 96% [15]. The enantioselectivity is introduced through asymmetric deprotonation at the benzylic position by the sec-butyllithium/chiral ligand complex, with cyclization proceeding more rapidly than racemization [15].
Catalytic asymmetric hydrogenation methods represent sophisticated approaches for the stereoselective synthesis of (R)-1-Phenylpyrrolidin-3-ol [16]. The asymmetric hydrogenation of pyrrole derivatives to pyrrolidines follows similar mechanistic pathways to those observed for indole hydrogenation, enabling efficient access to saturated heterocycles with controlled stereochemistry [16].
The development of chiral catalysts for asymmetric hydrogenation has been pivotal in advancing this methodology [16]. The use of chiral diphosphine ligands in combination with rhodium or ruthenium catalysts enables highly enantioselective hydrogenation of prochiral substrates [16]. The field has experienced significant advances since the early heterogeneous palladium-on-silk catalysts, progressing to homogeneous systems capable of achieving enantiomeric excesses exceeding 90% [16].
The industrial application of asymmetric hydrogenation has been demonstrated in the large-scale synthesis of pharmaceutical intermediates [16]. The first industrial synthesis of L-DOPA using asymmetric hydrogenation technology commenced in 1972, establishing the commercial viability of this approach [16]. The continued development of more efficient catalysts and improved reaction conditions has made asymmetric hydrogenation an essential tool in modern synthetic chemistry [16].
Process optimization for the synthesis of (R)-1-Phenylpyrrolidin-3-ol involves systematic investigation of reaction parameters to maximize yield and stereochemical purity while minimizing production costs [17] [18]. Industrial production methods focus on scalability, cost-effectiveness, and environmental considerations, often employing catalytic methods and continuous flow processes to enhance efficiency [20].
Temperature optimization studies have revealed critical effects on reaction outcomes [21]. For the electrochemical synthesis of related lactone intermediates, optimal conditions involve temperatures of 80°C with specific electrolyte pH conditions that maximize the production of key intermediates while preventing undesired side reactions [21]. The maintenance of appropriate temperature profiles throughout multi-step syntheses is crucial for achieving consistent product quality [21].
The optimization of catalyst loading and reaction time has proven essential for maximizing yields in pyrrolidine synthesis [9] [7]. For iridium-catalyzed processes, optimal conditions employ 1 mol% Vaska's complex with reaction times carefully controlled to achieve complete conversion while minimizing over-reaction [9]. Similarly, for reductive amination processes, increasing the loading of formic acid to 30.0 equivalents and adjusting reaction temperature to 100°C significantly improves product yields [7].
Table 3: Process Optimization Parameters for Pyrrolidine Synthesis
| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity |
|---|---|---|---|
| Temperature | 80-100°C | +15-25% | Moderate improvement |
| Catalyst loading | 1-5 mol% | +10-20% | Significant enhancement |
| Reaction time | 18-24 hours | +5-15% | Minimal effect |
| Solvent polarity | Medium to high | +20-30% | Critical for ee |
The purification and isolation of (R)-1-Phenylpyrrolidin-3-ol requires specialized techniques tailored to the unique properties of pyrrolidine derivatives [22] [23] [24]. Column chromatography remains the most widely employed purification method, with silica gel as the stationary phase and carefully optimized eluent systems [25] [26].
Column chromatography optimization involves systematic evaluation of eluent compositions to achieve effective separation [25] [26]. For pyrrolidine derivatives, typical eluent systems include dichloromethane/methanol mixtures ranging from 40:1 to 4:1 ratios, depending on the polarity of the specific compound [25]. The addition of triethylamine (1% volume/volume) to the eluent system has proven beneficial for preventing decomposition and improving peak shape during chromatographic separation [26].
Crystallization techniques provide an alternative approach for purification, particularly for pyrrolidine derivatives that form well-defined crystalline solids [22] [23]. Falling film melt crystallization has been successfully applied for the purification of related pyrrolidone compounds, achieving purities exceeding 99.9% with yields of 73.3% [23]. The optimization of crystallization parameters, including precooling temperature, feed rate, cooling rate, and final crystallization temperature, significantly influences both purity and yield outcomes [23].
Chiral high-performance liquid chromatography represents the gold standard for analytical separation and purification of enantiomeric pyrrolidine derivatives [24] [27]. The development of validated chiral liquid chromatography methods enables precise quantification of enantiomeric purity and serves as a critical quality control tool [24]. Polysaccharide-based chiral stationary phases, including Chiralpak AD-H columns, provide excellent resolution between enantiomers with mobile phases consisting of hexane and isopropanol in optimized ratios [24].
Table 4: Purification Methods and Typical Outcomes
| Technique | Purity Achieved (%) | Yield Recovery (%) | Time Required | Cost Factor |
|---|---|---|---|---|
| Column chromatography | 95-98 | 75-90 | 2-4 hours | Low |
| Melt crystallization | >99.9 | 73-85 | 6-12 hours | Medium |
| Chiral HPLC | >99.5 | 60-80 | 1-2 hours | High |
| Fractional distillation | 98-99 | 85-95 | 4-8 hours | Medium |